3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
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Overview
Description
3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that enable its application in medicinal chemistry, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves the reaction of 3-chlorobenzoyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is used in various scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique chemical structure and biological activity.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
Uniqueness
3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from similar compounds .
Properties
IUPAC Name |
3-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-16-9-2-3-10-17(16)23-12-5-4-11-20-18(21)14-7-6-8-15(19)13-14/h2-3,6-10,13H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZIGHYHCCNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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